Rucaparib metabolite M337C is a significant oxidative metabolite of rucaparib, a potent oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Rucaparib is primarily utilized in the treatment of recurrent ovarian cancer and metastatic castration-resistant prostate cancer. The metabolite M337C, along with others like M324, plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of rucaparib, particularly regarding its efficacy and safety profile in patients with advanced solid tumors.
Rucaparib was developed as a targeted therapy for cancers associated with homologous recombination deficiencies, particularly those involving mutations in the BRCA1 and BRCA2 genes. The identification of M337C as a metabolite is part of broader pharmacokinetic studies aimed at elucidating how rucaparib is processed in the body and its subsequent effects on tumor cells.
M337C is classified as an oxidative metabolite of rucaparib, formed through metabolic processes involving cytochrome P450 enzymes. It is categorized under drug metabolites that may exhibit distinct biological activities compared to their parent compounds.
The synthesis of M337C typically involves metabolic pathways that include oxidation reactions mediated by cytochrome P450 enzymes. Specifically, studies have indicated that rucaparib undergoes several metabolic transformations, including N-demethylation and glucuronidation, leading to the formation of various metabolites, including M337C.
Rucaparib is primarily metabolized by enzymes such as CYP2D6, CYP1A2, and CYP3A4. The formation of M337C involves oxidative deamination reactions that convert rucaparib into its carboxylic acid form. This process has been characterized using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS), which allows for precise identification and quantification of metabolites in biological samples.
The molecular structure of M337C can be inferred from its formation pathway from rucaparib. While specific structural diagrams are not provided in the sources, it is understood that M337C retains the core structure of rucaparib but includes modifications typical of oxidative metabolites.
M337C's molecular weight and formula are consistent with those expected for a carboxylic acid derivative of rucaparib. Detailed spectroscopic data (e.g., nuclear magnetic resonance spectroscopy) would typically confirm the structure and purity levels exceeding 95%.
M337C forms through specific chemical reactions involving the oxidation of rucaparib. These reactions are catalyzed by cytochrome P450 enzymes, leading to various metabolites through pathways such as:
The identification of M337C involves high-performance liquid chromatography coupled with mass spectrometry to track metabolic pathways and quantify metabolite concentrations in plasma and urine samples from clinical studies.
Rucaparib exerts its therapeutic effects primarily through PARP inhibition, leading to synthetic lethality in cancer cells with DNA repair deficiencies. The role of M337C in this process may involve modulation of PARP activity or interaction with other cellular targets, although specific mechanisms for M337C remain less characterized compared to the parent compound.
M337C is expected to be a solid at room temperature, potentially exhibiting properties typical of carboxylic acids such as solubility in polar solvents and stability under physiological conditions.
M337C serves as an important subject for research into drug metabolism and pharmacokinetics. Understanding its formation and activity can provide insights into:
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1